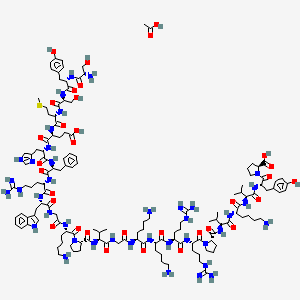
3-Amino-3-(4-bromophenyl)-2-methylpropanoic acid hydrochloride
Descripción general
Descripción
3-Amino-3-(4-bromophenyl)-2-methylpropanoic acid hydrochloride is a chemical compound with the empirical formula C9H10BrNO2 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of this compound is 280.55 . The InChI code is 1S/C9H10BrNO2.ClH/c10-7-3-1-6 (2-4-7)8 (11)5-9 (12)13;/h1-4,8H,5,11H2, (H,12,13);1H/t8-;/m1./s1 .Physical And Chemical Properties Analysis
This compound is a solid . Its empirical formula is C9H10BrNO2 and its molecular weight is 244.09 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Application of Analogous Compounds : Studies on the synthesis of analogous compounds, such as 2-Fluoro-4-bromobiphenyl, highlight methods for creating key intermediates in pharmaceuticals, which could be adapted for synthesizing and studying 3-Amino-3-(4-bromophenyl)-2-methylpropanoic acid hydrochloride (Qiu et al., 2009).
Chemical Modifications and Functional Properties : Research on the impact of chemical modifications on the functional properties of compounds, as seen in the study of acid hydrolysis on starch, might provide a framework for understanding how modifications to 3-Amino-3-(4-bromophenyl)-2-methylpropanoic acid hydrochloride could affect its properties and potential applications (Wang & Copeland, 2015).
Biological and Pharmacological Effects of Phenolic Acids : The review on Chlorogenic Acid (CGA), a phenolic acid, outlines its diverse biological and therapeutic roles. Such studies suggest areas where 3-Amino-3-(4-bromophenyl)-2-methylpropanoic acid hydrochloride could be researched for potential biological activities and therapeutic applications (Naveed et al., 2018).
Applications in Advanced Materials : Research on the application of metathesis reactions in the synthesis and transformations of functionalized β-amino acid derivatives, like 3-Amino-3-(4-bromophenyl)-2-methylpropanoic acid hydrochloride, can contribute to the development of new materials and pharmaceuticals (Kiss et al., 2018).
Analytical Techniques and Biosensors : Developments in analytical techniques and biosensors for amino acids could be adapted for the detection and study of 3-Amino-3-(4-bromophenyl)-2-methylpropanoic acid hydrochloride, facilitating its use in biomedical and environmental research (Dinu & Apetrei, 2022).
Safety and Hazards
Propiedades
IUPAC Name |
3-amino-3-(4-bromophenyl)-2-methylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-6(10(13)14)9(12)7-2-4-8(11)5-3-7;/h2-6,9H,12H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJIHXOXDSDSHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)Br)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(4-bromophenyl)-2-methylpropanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Azaspiro[3.4]octane hydrobromide](/img/structure/B1383363.png)
![[4-(1,3,4-Thiadiazol-2-yl)morpholin-2-yl]methanamine dihydrochloride](/img/structure/B1383364.png)





![3-{[(Tert-butoxy)carbonyl]amino}-2-(4-fluorophenyl)propanoic acid](/img/structure/B1383373.png)




![3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1383384.png)
![[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B1383386.png)